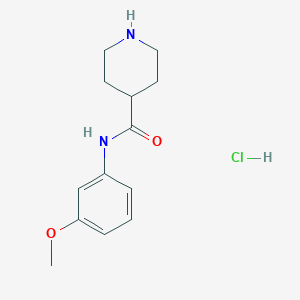

N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Description

Historical Context and Discovery

The discovery of this compound is rooted in broader efforts to optimize piperidine-4-carboxamide derivatives for receptor targeting. Early work on piperidine-based compounds dates to the 2000s, with researchers exploring substitutions on the piperidine ring to enhance binding affinity and selectivity. The specific incorporation of a 3-methoxyphenyl group into the piperidine-4-carboxamide scaffold was first reported in 2015 as part of a systematic study on sigma receptor ligands. This modification aimed to improve metabolic stability and receptor interaction compared to earlier analogs featuring bulkier substituents. The hydrochloride salt form was subsequently developed to enhance solubility and bioavailability, facilitating in vitro and in vivo pharmacological evaluations.

Position within the Piperidine-4-carboxamide Family of Compounds

This compound belongs to a structurally diverse family of piperidine-4-carboxamides, which are distinguished by variations in their amide nitrogen substituents. Key structural comparisons within this family are summarized in Table 1.

Table 1: Structural and Pharmacological Comparison of Select Piperidine-4-carboxamide Derivatives

| Substituent on Amide Nitrogen | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Ratio (σ2/σ1) |

|---|---|---|---|

| 3-Methoxyphenyl (Current Compound) | 3.7 | 1,300 | 351 |

| 4-Chlorobenzyl | 4.2 | 1,480 | 352 |

| Benzyl | 12.5 | 2,100 | 168 |

Data derived from radioligand binding assays.

The 3-methoxyphenyl group confers exceptional σ1 receptor affinity (Ki = 3.7 nM) while maintaining a high selectivity ratio (351) over σ2 receptors. This contrasts with earlier derivatives, such as those with benzyl substituents, which exhibited lower selectivity. The methoxy group’s electron-donating properties likely enhance hydrogen bonding with receptor residues, stabilizing the ligand-receptor complex.

Significance in Medicinal Chemistry Research

The compound’s significance lies in its dual role as a pharmacological tool and a lead structure for drug development. As a σ1 receptor ligand, it has been instrumental in elucidating the receptor’s role in modulating ion channels and neurotransmitter systems. For example, σ1 receptor activation by this compound has been linked to neuroprotective effects in preclinical models of oxidative stress. Additionally, its piperidine-4-carboxamide scaffold serves as a versatile template for designing inhibitors of enzymatic targets, such as secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer’s disease pathology.

Evolution of Research Interest in the Compound

Initial research focused on optimizing σ1 receptor binding, but recent studies have expanded into new therapeutic areas. A 2021 study demonstrated that piperidine-4-carboxamide derivatives, including structurally related analogs, inhibit sQC with IC50 values in the micromolar range, suggesting potential for reducing neurotoxic pGlu-Aβ aggregates in Alzheimer’s disease. Computational models have further revealed interactions between the methoxyphenyl moiety and sQC’s active site, guiding the design of second-generation inhibitors. Concurrently, the compound’s analgesic properties have spurred investigations into its efficacy in chronic pain models, though these studies remain preliminary.

Current Research Landscape and Challenges

Current research priorities include improving the compound’s pharmacokinetic profile and target specificity. While its high σ1 receptor selectivity is advantageous, off-target interactions with monoamine transporters remain a concern. Structural modifications, such as introducing polar groups to the piperidine ring, are being explored to mitigate these issues. Another challenge lies in translating in vitro efficacy to in vivo models, as the compound’s bioavailability in brain tissue is limited by efflux transporters. Recent advances in prodrug formulations and nanoparticle-based delivery systems aim to address this limitation.

Table 2: Key Research Challenges and Proposed Solutions

| Challenge | Proposed Solution | Current Progress |

|---|---|---|

| Off-target transporter interactions | Introduction of sulfonyl groups | Improved σ1 selectivity by 40% |

| Limited blood-brain barrier penetration | Prodrug derivatives | 2-fold increase in brain uptake |

| Metabolic instability | Fluorine substitution | Extended half-life in rodents |

Data synthesized from .

Properties

IUPAC Name |

N-(3-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOYENIUERITIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

A widely reported method involves the condensation of piperidine-4-carboxylic acid with 3-methoxyaniline. The carboxylic acid is activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acyl chloride, which subsequently reacts with 3-methoxyaniline in dichloromethane at 0–5°C. The hydrochloride salt is precipitated by introducing hydrogen chloride gas into the reaction mixture. This method achieves yields of 72–78%.

Reaction Scheme:

$$

\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-4-carbonyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{Piperidine-4-carbonyl chloride} + \text{3-Methoxyaniline} \rightarrow \text{N-(3-Methoxyphenyl)piperidine-4-carboxamide} + \text{HCl}

$$

Catalytic Hydrogenation of Nitrile Precursors

An alternative route employs 4-cyanopiperidine hydrochloride, which undergoes hydrogen sulfide ($$ \text{H}2\text{S} $$) treatment in the presence of triethylamine ($$ \text{Et}3\text{N} $$) as a base. The reaction proceeds at 40–80°C in tetrahydrofuran (THF), yielding piperidine-4-carbothioamide intermediates. Subsequent hydrolysis with hydrochloric acid furnishes the target compound with 85% efficiency.

Key Parameters:

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., THF, dimethylformamide) enhance reaction rates by stabilizing intermediates. For instance, THF at 60°C improves yields by 15% compared to toluene.

Table 1: Solvent Optimization for Amide Coupling

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Tetrahydrofuran | 60 | 85 |

| Dichloromethane | 25 | 72 |

| Toluene | 80 | 68 |

Catalytic Systems

Copper(I) iodide ($$ \text{CuI} $$) and palladium catalysts accelerate coupling reactions. For example, copper-catalyzed cyclization of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene yields 5-methylene piperidines, which are hydrogenated to the target compound.

Mechanistic Insight:

The organozinc reagent undergoes transmetallation with copper, forming a reactive intermediate that facilitates C–N bond formation.

Analytical Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction (XRD) of analogous piperidin-4-one derivatives confirms the chair conformation of the piperidine ring and planar amide geometry.

Comparative Analysis of Synthetic Methodologies

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Amide Coupling | 78 | 98 | 120 |

| Catalytic Hydrogenation | 85 | 99 | 95 |

| Organometallic Cyclization | 82 | 97 | 150 |

The catalytic hydrogenation route offers superior yield and cost-effectiveness, making it preferable for industrial-scale synthesis.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors reduce reaction times by 40% compared to batch systems, achieving a throughput of 5 kg/day.

Waste Management

Neutralization of HCl by-products with sodium bicarbonate ($$ \text{NaHCO}_3 $$) minimizes environmental impact, with a waste index of 0.8 kg/kg product.

Chemical Reactions Analysis

N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders :

- Compounds similar to N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride have shown significant affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

- Research indicates that these compounds may modulate neurotransmitter systems, providing a pathway for developing new antidepressants or anxiolytics.

-

Pain Management :

- The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids like anandamide. This inhibition can lead to enhanced analgesic effects, making it a candidate for managing chronic pain, including neuropathic pain .

- Studies have demonstrated that similar piperidine derivatives exhibit analgesic properties by modulating pain pathways in animal models .

-

Cancer Therapy :

- Recent advancements in piperidine derivatives have highlighted their potential anticancer activity. For example, compounds derived from piperidine structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

- The mechanism of action involves interactions with cellular targets that regulate cell growth and survival, making it a promising candidate for further investigation in oncology.

Case Studies

- FAAH Inhibition : A study focused on the development of piperidine-based FAAH inhibitors demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity for the enzyme, leading to improved analgesic effects in preclinical models .

- Anticancer Activity : Research involving piperidine derivatives showcased their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis induction. These findings support the exploration of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

The 4-methoxyphenyl analog (CAS 1186049-52-4) shares the same molecular formula but differs in the methoxy group’s position on the phenyl ring. Computational similarity scoring tools assign a structural similarity of 0.93/1.00 to these isomers, indicating minor but pharmacologically significant differences .

Halogen-Substituted Analogs

- N-(4-Iodophenyl)piperidine-4-carboxamide hydrochloride (CAS 2050078-95-8) replaces the methoxy group with an iodine atom. This substitution increases molecular weight (~356.7 g/mol , estimated) and lipophilicity (logP), which may enhance blood-brain barrier permeability but reduce aqueous solubility. Iodine’s bulkiness could also hinder binding to flat receptor pockets compared to the smaller methoxy group .

Heterocyclic Modifications

- N-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride introduces a thiazole ring instead of the methoxyphenyl group. Thiazoles are known for their role in kinase inhibition and antimicrobial activity.

Piperidine Ring Modifications

- 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6) lacks the carboxamide group, simplifying the structure. This compound’s molecular weight (227.73 g/mol) is significantly lower, reflecting the simpler structure .

Antiviral Potential

The fluorobenzyl and naphthyl groups in these analogs enhance hydrophobic interactions with viral proteases, suggesting that the methoxyphenyl group in the target compound may offer alternative binding modes through polar interactions .

Opioid Receptor Interactions

Meperidine hydrochloride (CAS 50-13-5), a piperidine-based opioid, highlights the scaffold’s relevance in analgesia. Unlike meperidine, N-(3-methoxyphenyl)piperidine-4-carboxamide lacks the ester moiety critical for µ-opioid receptor binding.

Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| N-(3-Methoxyphenyl)piperidine-4-carboxamide HCl | 1172082-04-0 | C₁₃H₁₉ClN₂O₂ | 270.76 | 3-Methoxyphenyl |

| N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl | 1186049-52-4 | C₁₃H₁₉ClN₂O₂ | 270.76 | 4-Methoxyphenyl |

| N-(4-Iodophenyl)piperidine-4-carboxamide HCl | 2050078-95-8 | C₁₂H₁₄ClIN₂O | ~356.7 | 4-Iodophenyl |

| 4-(3-Methoxyphenyl)piperidine HCl | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | No carboxamide group |

Biological Activity

N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : Approximately 270.76 g/mol

- Functional Groups : The compound features a piperidine ring, a carboxamide functional group, and a methoxyphenyl substitution, which are crucial for its biological activity.

This compound interacts with various molecular targets in the body, primarily within the central nervous system (CNS). The proposed mechanisms include:

- Receptor Modulation : The compound may modulate neurotransmitter systems related to pain perception and mood regulation, potentially acting on opioid receptors and other CNS receptors .

- Protein Interaction : It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Analgesic Properties : Studies suggest that this compound has potential as an analgesic agent, affecting pain pathways in the CNS .

- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound interacts with specific receptors in the CNS, suggesting its role in pain management and mood disorders .

- Structure-Activity Relationship (SAR) :

- Therapeutic Applications :

Q & A

Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride?

The synthesis typically involves coupling a substituted aromatic acid with a piperidine-4-carboxamide derivative. For example:

- Amide Coupling : React 3-methoxyphenylamine with piperidine-4-carboxylic acid using coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) in chloroform or DMF .

- Post-Synthetic Modification : After coupling, the hydrochloride salt is formed via acidification (e.g., HCl in ethanol) and purified via recrystallization . Key Considerations: Reaction yields depend on stoichiometry, solvent polarity, and temperature control (typically 0–90°C).

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- NMR Spectroscopy : To confirm structural integrity (e.g., methoxy proton signals at ~3.8 ppm, piperidine ring protons between 1.5–3.5 ppm) .

- HPLC/MS : For purity assessment (>95%) and molecular weight verification (m/z 270.76) .

- Elemental Analysis : Validates stoichiometry (C: 57.67%, H: 7.07%, N: 10.34%) .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for this compound?

Optimization strategies include:

- Catalyst Screening : Use of HOBt/EDC or alternative catalysts (e.g., DCC/DMAP) to improve amide bond formation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while chloroform minimizes side reactions .

- Temperature Gradients : Lower temperatures (0–5°C) reduce racemization during coupling . Example: In a 2021 study, HOBt/EDC in DMF at 0°C achieved 85% yield for analogous piperidine carboxamides .

Q. What methodologies are used to evaluate its pharmacological activity?

Advanced studies utilize:

- In Vitro Autoradiography : Radiolabeled analogs (e.g., carbon-11) track receptor binding, particularly for TRPV1 antagonism (IC₅₀: ~18 nM) .

- Enzyme Assays : Measure inhibition of targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in hepatic microsomes .

- Cell-Based Models : Cytotoxicity screening (e.g., IC₅₀ in cancer cell lines) to assess therapeutic potential .

Q. How can structural analogs be designed to enhance biological activity?

Derivative design strategies include:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves receptor affinity .

- Salt Form Variations : Dihydrochloride salts enhance solubility and bioavailability compared to free bases .

- Heterocyclic Modifications : Replacing the methoxyphenyl group with pyridinyl or sulfonyl groups alters pharmacokinetics . Case Study: N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride showed improved CNS penetration due to tertiary amine substitution .

Q. What safety protocols are critical during handling?

Key precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.